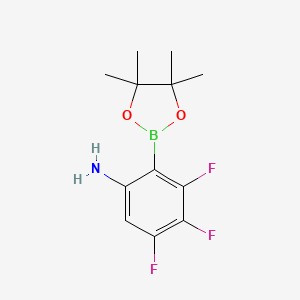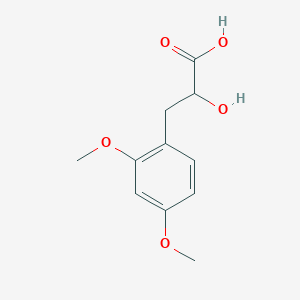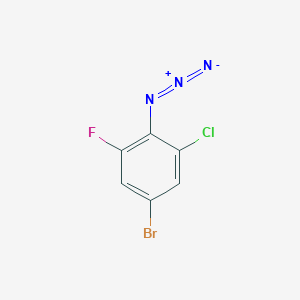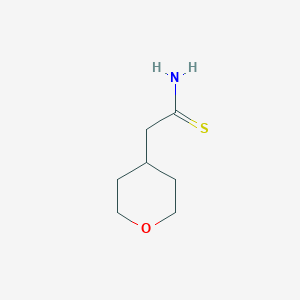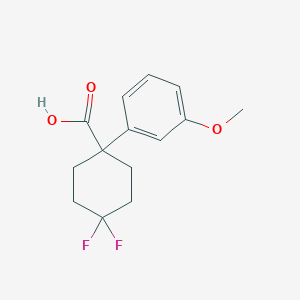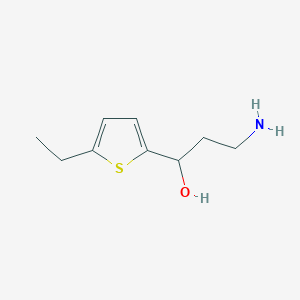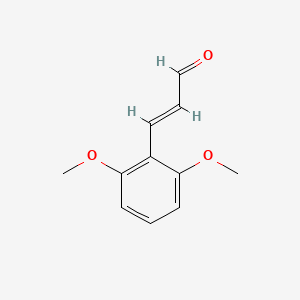
3-(2,6-Dimethoxyphenyl)prop-2-enal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthetic Routes and Reaction Conditions:
Starting from 2,6-Dimethoxyphenol: The compound can be synthesized by oxidizing 2,6-dimethoxyphenol using oxidizing agents like chromyl chloride (CrO2Cl2) or manganese dioxide (MnO2).
From 2,6-Dimethoxybenzene: Another method involves the formylation of 2,6-dimethoxybenzene using Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale oxidation processes, ensuring high purity and yield. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and environmental impact.
Types of Reactions:
Oxidation: 3-(2,6-Dimethoxyphenyl)prop-2-enal can undergo further oxidation to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol, producing 3-(2,6-dimethoxyphenyl)propanol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring can be further substituted.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, manganese dioxide.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Lewis acids like aluminum chloride (AlCl3) in Friedel-Crafts reactions.
Major Products Formed:
Oxidation: 3-(2,6-Dimethoxyphenyl)propionic acid.
Reduction: 3-(2,6-Dimethoxyphenyl)propanol.
Substitution: Various substituted benzene derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism by which 3-(2,6-Dimethoxyphenyl)prop-2-enal exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes, inhibiting or promoting their activity. The molecular targets and pathways involved would vary based on the context of its use.
相似化合物的比较
2,6-Dimethoxyphenol: A closely related compound with similar structural features but lacking the aldehyde group.
3-(2,6-Dimethoxyphenyl)propanol: A reduction product of the target compound.
Uniqueness: 3-(2,6-Dimethoxyphenyl)prop-2-enal is unique due to its aldehyde group, which allows for a wider range of chemical reactions compared to its phenol counterpart. This functional group makes it more reactive and versatile in organic synthesis.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
(E)-3-(2,6-dimethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C11H12O3/c1-13-10-6-3-7-11(14-2)9(10)5-4-8-12/h3-8H,1-2H3/b5-4+ |
InChI 键 |
IVYUWTPPGFCIMY-SNAWJCMRSA-N |
手性 SMILES |
COC1=C(C(=CC=C1)OC)/C=C/C=O |
规范 SMILES |
COC1=C(C(=CC=C1)OC)C=CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]aceticacid](/img/structure/B15316713.png)

![[4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanaminehydrochloride](/img/structure/B15316718.png)
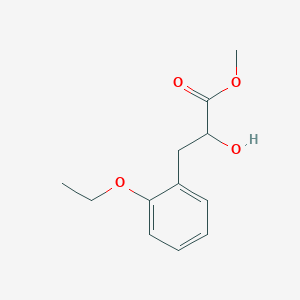
![2-[1-(Morpholin-4-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B15316747.png)

